(5-Chlorothiophen-2-yl)(4-((4-methylbenzo[d]thiazol-2-yl)oxy)piperidin-1-yl)methanone
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Overview
Description
(5-Chlorothiophen-2-yl)(4-((4-methylbenzo[d]thiazol-2-yl)oxy)piperidin-1-yl)methanone is a complex organic compound It contains a thiophene ring, a benzothiazole moiety, and a piperidine group, contributing to its unique chemical and biological properties
Preparation Methods
Synthetic Routes and Reaction Conditions
This compound can be synthesized through multi-step organic reactions. A common route involves the following steps:
Formation of 5-chlorothiophen-2-yl intermediates: : This involves the chlorination of thiophene derivatives under controlled conditions.
Synthesis of 4-((4-methylbenzo[d]thiazol-2-yl)oxy)piperidine: : This can be achieved by reacting 4-methylbenzothiazole with piperidine under specific conditions to introduce the piperidine group.
Industrial Production Methods
Industrial production may involve similar routes with optimization for large-scale synthesis. The processes are fine-tuned to enhance yield, reduce waste, and ensure consistency in product quality. Various catalytic systems and reaction conditions are employed to achieve efficient production.
Chemical Reactions Analysis
Types of Reactions it Undergoes
Oxidation: : The compound can undergo oxidation reactions, potentially affecting the thiophene ring or the benzothiazole moiety.
Reduction: : Reduction reactions may target specific functional groups within the compound.
Substitution: : Nucleophilic or electrophilic substitution reactions can occur, especially involving the chlorine atom on the thiophene ring.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: : Reducing agents like lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: : Reagents such as sodium hydroxide (NaOH) or various acids can facilitate substitution reactions.
Major Products Formed from These Reactions
The products depend on the specific reaction conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could lead to the corresponding alcohols or amines.
Scientific Research Applications
Chemistry
This compound is valuable in organic synthesis due to its reactivity and functional groups. It serves as an intermediate in the synthesis of more complex molecules.
Biology
Its structural features allow it to interact with biological targets, making it a candidate for biochemical studies and drug design.
Medicine
Potential therapeutic applications are explored, particularly in targeting diseases where its unique structure could inhibit or modulate specific biological pathways.
Industry
The compound's versatility extends to industrial applications, where it may be used in material science or as a precursor for other industrial chemicals.
Mechanism of Action
The compound's mechanism of action involves binding to specific molecular targets, such as enzymes or receptors. Its effects are mediated through various pathways:
Molecular Interactions: : The benzothiazole and piperidine moieties enable interactions with protein targets.
Pathways Involved: : These interactions can modulate signaling pathways, influencing cellular processes and therapeutic outcomes.
Comparison with Similar Compounds
Similar Compounds
(5-Chlorothiophen-2-yl)(4-((4-methylbenzo[d]thiazol-2-yl)oxy)pyrrolidin-1-yl)methanone: : Similar structure but with a pyrrolidine ring.
(5-Chlorothiophen-2-yl)(4-((4-methylbenzo[d]thiazol-2-yl)oxy)morpholin-1-yl)methanone: : Contains a morpholine ring instead of piperidine.
Uniqueness
What sets (5-Chlorothiophen-2-yl)(4-((4-methylbenzo[d]thiazol-2-yl)oxy)piperidin-1-yl)methanone apart is its specific combination of thiophene, benzothiazole, and piperidine moieties, which confer unique chemical properties and potential applications across diverse scientific fields. Its structure allows for diverse chemical modifications and targeted biological interactions.
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Properties
IUPAC Name |
(5-chlorothiophen-2-yl)-[4-[(4-methyl-1,3-benzothiazol-2-yl)oxy]piperidin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17ClN2O2S2/c1-11-3-2-4-13-16(11)20-18(25-13)23-12-7-9-21(10-8-12)17(22)14-5-6-15(19)24-14/h2-6,12H,7-10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CRSXDOQFVYRLJR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)SC(=N2)OC3CCN(CC3)C(=O)C4=CC=C(S4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17ClN2O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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